molecular formula C9H13BrCl2N2O B13551293 5-Bromo-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

5-Bromo-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Cat. No.: B13551293
M. Wt: 316.02 g/mol
InChI Key: BFLQTHWRYFHIQZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 5-bromo-2-chloropyridine, pyrrolidine, base (e.g., sodium hydroxide or potassium carbonate).

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).

    Isolation: The product is precipitated as a dihydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.

    Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Lactams.

    Reduction: Saturated amines.

    Hydrolysis: Pyridine derivatives with hydroxyl groups.

Scientific Research Applications

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    5-Bromo-2-(pyrrolidin-3-yloxy)benzene: Similar structure but with a benzene ring instead of pyridine.

    5-Bromo-2-(pyrrolidin-3-yloxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness

5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidin-3-yloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C9H13BrCl2N2O

Molecular Weight

316.02 g/mol

IUPAC Name

5-bromo-2-pyrrolidin-3-yloxypyridine;dihydrochloride

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H

InChI Key

BFLQTHWRYFHIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

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